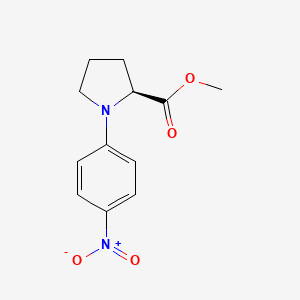

methyl (2S)-1-(4-nitrophenyl)pyrrolidine-2-carboxylate

Descripción general

Descripción

Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.

Synthesis Analysis

This would involve a detailed step-by-step process of how the compound can be synthesized from its constituent elements or from other compounds. It would also include the conditions required for the synthesis such as temperature, pressure, catalysts, etc.Molecular Structure Analysis

This would involve a detailed description of the compound’s molecular structure, including the types of bonds, bond angles, and molecular geometry.Chemical Reactions Analysis

This would involve a description of the chemical reactions the compound can undergo, the products of these reactions, and the conditions under which these reactions occur.Physical And Chemical Properties Analysis

This would include properties such as melting point, boiling point, solubility, density, molar mass, and specific heat capacity, among others.Aplicaciones Científicas De Investigación

Solvatochromism and Linear Solvation Energy Relationship

A study by Hofmann et al. (2008) explored the solvatochromism of donor–acceptor-substituted azo dyes, including methyl (2S)-1-(4-nitrophenyl)pyrrolidine-2-carboxylate. They investigated these compounds' behavior in different solvents, providing insights into their application in dye chemistry and material science.

Catalysis and Michael Addition

The research by Singh et al. (2013) demonstrated the use of a pyrrolidine-based catalyst, derived from a similar compound, in stereoselective Michael addition reactions. This study contributes to the understanding of catalytic processes in organic synthesis.

Enantioselective Michael Reactions

In a study by Revial et al. (2000), the Michael reaction of chiral enaminoesters with nitroethylenes, leading to pyrrolidines, was explored. Their research aids in the synthesis of various chiral compounds, emphasizing the role of similar pyrrolidine structures in asymmetric synthesis.

Pyrrolidines in Organic Chemistry

The study by Żmigrodzka et al. (2022) focused on the synthesis of pyrrolidines, highlighting their importance in medicine and industry. The study underscores the relevance of methyl (2S)-1-(4-nitrophenyl)pyrrolidine-2-carboxylate analogs in synthesizing biologically active compounds.

Transesterification Organocatalysis

Research by Ishihara et al. (2008) presented the use of zwitterionic salts, related to the pyrrolidine structure, as mild organocatalysts in transesterification reactions. This contributes to the development of more efficient and environmentally friendly catalytic methods in organic chemistry.

Safety And Hazards

This would involve a description of the compound’s toxicity, flammability, reactivity, and any precautions that need to be taken while handling it.

Direcciones Futuras

This would involve a discussion of potential future research directions or applications for the compound based on its properties and uses.

Please consult with a qualified professional or refer to specific scientific literature for accurate information.

Propiedades

IUPAC Name |

methyl (2S)-1-(4-nitrophenyl)pyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O4/c1-18-12(15)11-3-2-8-13(11)9-4-6-10(7-5-9)14(16)17/h4-7,11H,2-3,8H2,1H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHUGHLAIFLPIPC-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCN1C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CCCN1C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl (2S)-1-(4-nitrophenyl)pyrrolidine-2-carboxylate | |

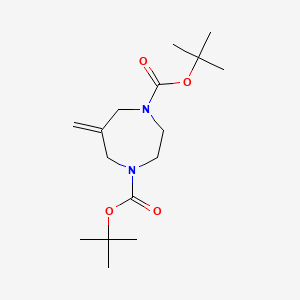

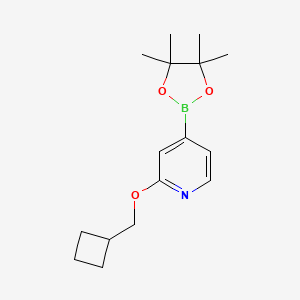

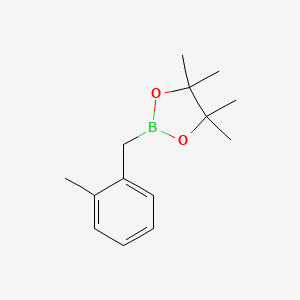

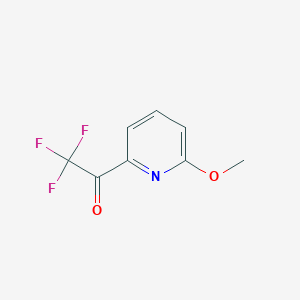

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Chloro-6-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1455105.png)

![1,4-Dihydro-4-oxothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1455120.png)

![2-(4-Ethynylphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B1455121.png)

![N-[2-(4-Amino-pyrazol-1-yl)-ethyl]-2-methoxy-acetamidedihydrochloride](/img/structure/B1455124.png)